molecular formula C12H21N3O B11883074 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole

Cat. No.: B11883074
M. Wt: 223.31 g/mol
InChI Key: QROFVICBVYCACP-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azepane derivatives with butyl-substituted hydrazides in the presence of oxidizing agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic derivatives.

Scientific Research Applications

3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azepan-2-yl-quinoline
  • 6-Azepan-2-yl-quinoline
  • 3-Azepan-2-yl-quinoline monoacetate

Uniqueness

3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole stands out due to its unique combination of an azepane ring and an oxadiazole ring, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it offers a different set of reactivity and biological activity profiles, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

3-(azepan-2-yl)-5-butyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H21N3O/c1-2-3-8-11-14-12(15-16-11)10-7-5-4-6-9-13-10/h10,13H,2-9H2,1H3

InChI Key

QROFVICBVYCACP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NO1)C2CCCCCN2

Origin of Product

United States

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